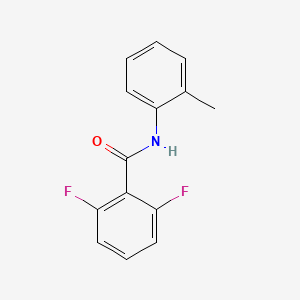

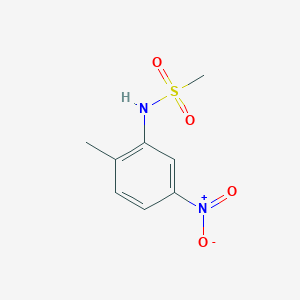

![molecular formula C23H28N2O3 B5543257 1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)

1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine, commonly known as MPP, is a chemical compound that has been widely studied for its potential pharmacological properties. MPP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine and its derivatives are synthesized for various pharmacological studies. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation protection of ferulic acid, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives. The chemical structure of the compound is confirmed through IR, 1HNMR, and MS, indicating a yield of over 56.9% (Wang Xiao-shan, 2011).

Receptor Affinity and Antagonistic Properties

A series of 1,4-substituted piperazine derivatives have been synthesized, showing affinity toward alpha 1- and alpha 2-receptors. These compounds demonstrate antagonistic properties by inhibiting phenylephrine-induced contraction in isolated rat aorta. The most active compounds display strong affinity for alpha 1-adrenoceptors in the low nanomolar range, indicating potential therapeutic applications in conditions influenced by these receptors (H. Marona et al., 2011).

Anticancer Activity

Derivatives of this compound have been explored for their anticancer activities. For example, a heterocyclic compound synthesized using related structures has been evaluated against human bone cancer cell lines, showing promising results. Molecular docking studies further support the potential antiviral activity of these compounds, suggesting their utility in oncological research (G. Lv et al., 2019).

Neuroleptic Activity

Compounds containing the phenyl-4-piperidinylmethanone moiety, related to this compound, have shown potent neuroleptic activity. Studies indicate that these compounds can act as long-acting neuroleptic agents, suggesting potential applications in the treatment of psychiatric disorders (R. F. Boswell et al., 1978).

Tubulin Polymerization Inhibition

N-Heterocyclic derivatives derived from phenoxazine and phenothiazine, structurally related to this compound, have been identified as highly potent inhibitors of tubulin polymerization. These compounds exhibit excellent antiproliferative properties against a wide range of cancer cell lines, with some analogues showing low nanomolar GI50 values. The inhibition of tubulin polymerization and the induction of G2/M phase cell cycle blockade are key mechanisms underlying their antitumor effects, highlighting their potential as novel cancer therapeutics (H. Prinz et al., 2017).

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-19(28-22-13-7-6-12-21(22)27-2)23(26)25-17-15-24(16-18-25)14-8-11-20-9-4-3-5-10-20/h3-13,19H,14-18H2,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOWQPPMQVTOIM-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

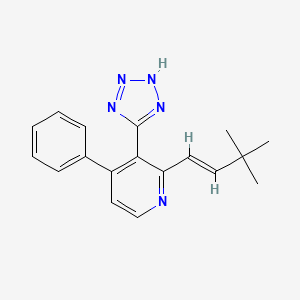

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

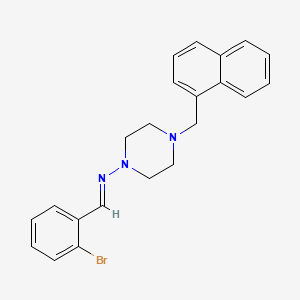

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

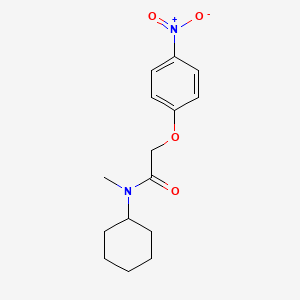

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)

![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![N-[(2,5-dioxo-1-pyrrolidinyl)methyl]-N-phenyl-2-furamide](/img/structure/B5543235.png)

![[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)